

Section 1: Compound Identification and Core Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-Chloro-2-methylbenzoate**

Cat. No.: **B1592714**

[Get Quote](#)

Methyl 4-chloro-2-methylbenzoate is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural arrangement, featuring a methyl ester, a chloro group, and a methyl group on the benzene ring, provides a unique combination of steric and electronic properties. This makes it a valuable building block for medicinal chemists and materials scientists. The specific positioning of the substituents (chloro at position 4, methyl at position 2) influences the reactivity of the aromatic ring and the ester functionality, allowing for selective transformations in multi-step synthetic pathways. This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for professionals in research and development.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value	Source
IUPAC Name	methyl 4-chloro-2-methylbenzoate	PubChem[1]
CAS Number	99585-12-3	PubChem[1] [2]
Molecular Formula	C ₉ H ₉ ClO ₂	PubChem[1]
Molecular Weight	184.62 g/mol	PubChem[1]
Canonical SMILES	CC1=C(C=CC(=C1)Cl)C(=O)O C	PubChem[1]
InChIKey	GWJVBTHDUYTGLK- UHFFFAOYSA-N	PubChem[1]

| [Synonyms](#) | 4-Chloro-2-methylbenzoic acid methyl ester, Methyl 4-chloro-o-toluate |
[PubChem\[1\]](#)[\[3\]](#) |

Section 2: Physicochemical Properties

The physicochemical properties of **Methyl 4-chloro-2-methylbenzoate** are critical for designing reaction conditions, purification strategies, and predicting its behavior in biological systems. The data presented below are computationally derived and provide valuable estimates for laboratory work.

Table 2: Computed Physicochemical Data

Property	Value	Notes
XLogP3	3.4	A measure of lipophilicity, indicating good solubility in organic solvents.
Hydrogen Bond Donors	0	The molecule has no protons attached to electronegative atoms to donate.
Hydrogen Bond Acceptors	2	The two oxygen atoms of the ester group can act as hydrogen bond acceptors.
Rotatable Bond Count	2	Refers to the C-C bond between the ring and carbonyl, and the C-O ester bond.
Polar Surface Area	26.3 Å ²	Indicates moderate polarity.

| Heavy Atom Count | 12 | The number of non-hydrogen atoms in the molecule. |

All data in Table 2 are computed properties sourced from PubChem.[\[1\]](#)

Section 3: Synthesis and Mechanistic Insights

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing **Methyl 4-chloro-2-methylbenzoate** is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-2-methylbenzoic acid.[\[4\]](#) This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[\[5\]](#)

Causality Behind Experimental Design:

- Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is used to catalyze the reaction.[\[6\]](#) Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

- Equilibrium Control: Fischer esterification is a reversible process.[\[7\]](#)[\[8\]](#) To achieve a high yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[\[7\]](#) This is most effectively accomplished by using a large excess of one of the reactants. In this protocol, methanol is used as both the reactant and the solvent, ensuring it is present in a large molar excess, which drives the reaction to completion.[\[6\]](#)[\[7\]](#)

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves a series of proton transfer steps and a key nucleophilic acyl substitution.

Caption: Mechanism of Fischer-Speier Esterification.

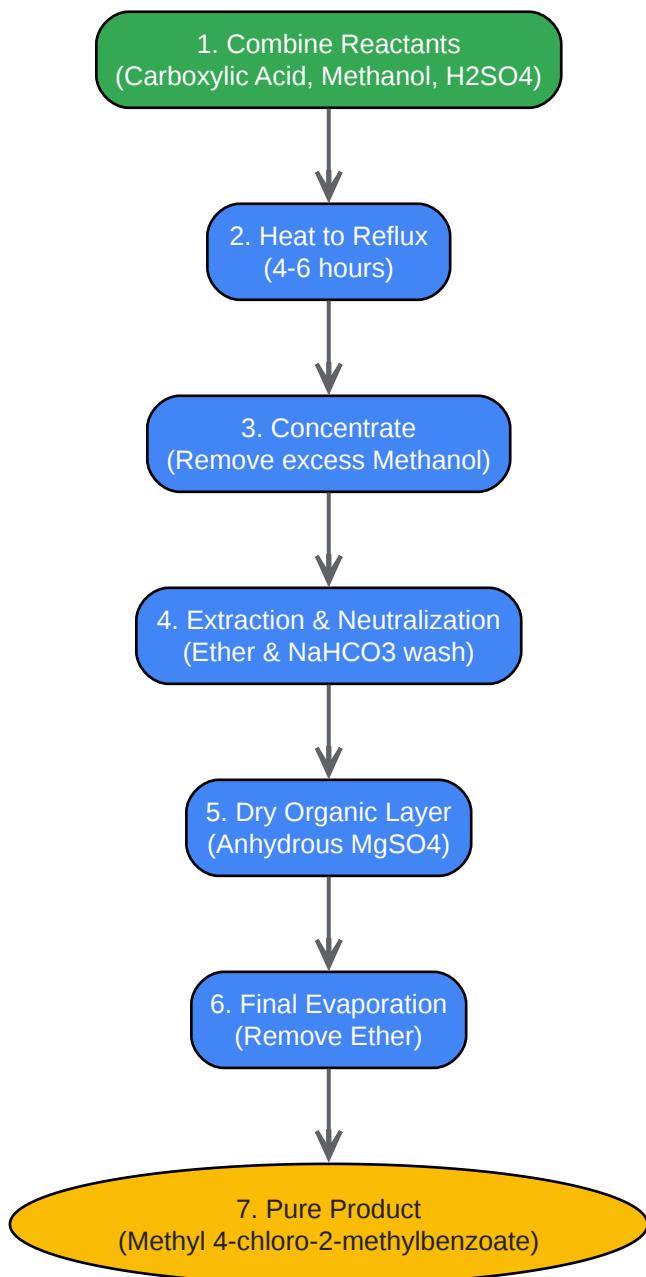
Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of **Methyl 4-chloro-2-methylbenzoate**. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

Reagent/Material	Grade	Purpose
4-Chloro-2-methylbenzoic acid	$\geq 96\%$	Starting material
Methanol (CH_3OH)	Anhydrous	Reactant and solvent [6]
Sulfuric Acid (H_2SO_4)	Concentrated (98%)	Catalyst [6]
Saturated Sodium Bicarbonate (NaHCO_3)	Aqueous Solution	Neutralizing agent
Diethyl Ether or Ethyl Acetate	Reagent Grade	Extraction solvent
Brine (Saturated NaCl)	Aqueous Solution	Washing agent

| Anhydrous Magnesium Sulfate (MgSO_4) | Reagent Grade | Drying agent |


Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylbenzoic acid (10.0 g, 1.0 eq).
- Reagent Addition: Add anhydrous methanol (100 mL, large excess). Begin stirring to dissolve the solid.
- Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL, ~0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.
- Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.
- Work-up - Neutralization: Dilute the residue with diethyl ether (100 mL) and transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~75 mL) in portions to neutralize the acidic mixture. Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue adding until effervescence ceases.
- Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and salts.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.
- Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, **Methyl 4-chloro-2-methylbenzoate**, typically as an oil or low-melting solid.
- Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography.

- Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Laboratory workflow for the synthesis of **Methyl 4-chloro-2-methylbenzoate**.

Section 4: Applications in Research and Development

Methyl 4-chloro-2-methylbenzoate is not typically an end-product but rather a versatile intermediate. Its utility arises from the specific functionalities on the aromatic scaffold.

- **Pharmaceutical Synthesis:** The parent compound, 4-chloro-2-methylbenzoic acid, is a known building block for active pharmaceutical ingredients (APIs).[4][9] The methyl ester serves as a protected form of the carboxylic acid, which can be easily deprotected via hydrolysis in a later synthetic step. This allows chemists to perform reactions on other parts of a molecule without interference from the acidic proton of the carboxylic acid. The chloro- and methyl-substituted phenyl ring is a common motif in drug candidates, influencing factors like metabolic stability and receptor binding affinity.
- **Agrochemical Development:** In the agrochemical industry, substituted benzoic acids and their esters are fundamental precursors to herbicides and pesticides.[4][9] The specific substitution pattern of **Methyl 4-chloro-2-methylbenzoate** can be leveraged to synthesize new crop protection agents with tailored activity and environmental profiles.
- **Organic Synthesis Reagent:** As a readily available building block, it can be used in a variety of cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, modern catalytic systems (e.g., using palladium with specialized ligands) can facilitate reactions like Suzuki-Miyaura or Buchwald-Hartwig amination at the C-Cl bond, enabling the construction of more complex molecular architectures.

Section 5: Safety and Handling

While specific toxicity data for **Methyl 4-chloro-2-methylbenzoate** is limited, standard laboratory precautions for handling organic chemicals should be observed.

- **Handling:** Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

- PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Section 6: Conclusion

Methyl 4-chloro-2-methylbenzoate is a strategically important chemical intermediate whose value is defined by its specific substitution pattern. Its synthesis via the robust and well-understood Fischer-Speier esterification makes it an accessible building block for researchers. For professionals in drug discovery and agrochemical development, this compound offers a reliable starting point for the synthesis of novel, high-value molecules, underscoring its continued relevance in modern synthetic chemistry.

References

- PubChem. **Methyl 4-Chloro-2-methylbenzoate**. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [\[Link\]](#)
- University of California, Los Angeles. Handout Esterification and Acetalization. [\[Link\]](#)
- Dominican University. Synthesis of Novel Esters. [\[Link\]](#)
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fischer esterification. [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis Potential: A Focus on 4-Chloro-2-methylbenzoic Acid. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 99585-12-3|Methyl 4-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. nbino.com [nbino.com]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [Section 1: Compound Identification and Core Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592714#methyl-4-chloro-2-methylbenzoate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com